molecular formula C14H16O3 B4656363 4,7-dimethyl-5-propoxy-2H-chromen-2-one

4,7-dimethyl-5-propoxy-2H-chromen-2-one

Cat. No. B4656363
M. Wt: 232.27 g/mol
InChI Key: ZABCUPGLXABHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethyl-5-propoxy-2H-chromen-2-one, also known as DPC, is a synthetic compound that has been widely studied for its potential applications in scientific research. DPC belongs to the coumarin family and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4,7-dimethyl-5-propoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4,7-dimethyl-5-propoxy-2H-chromen-2-one has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 4,7-dimethyl-5-propoxy-2H-chromen-2-one has also been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4,7-dimethyl-5-propoxy-2H-chromen-2-one has been found to exhibit a range of interesting biochemical and physiological effects. In vitro studies have shown that 4,7-dimethyl-5-propoxy-2H-chromen-2-one has antioxidant and anti-inflammatory effects, and may also exhibit neuroprotective effects. In vivo studies have shown that 4,7-dimethyl-5-propoxy-2H-chromen-2-one can improve cognitive function and memory in animal models of Alzheimer's disease. 4,7-dimethyl-5-propoxy-2H-chromen-2-one has also been found to exhibit anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 4,7-dimethyl-5-propoxy-2H-chromen-2-one in lab experiments is that it is a synthetic compound that can be easily synthesized using well-established methods. 4,7-dimethyl-5-propoxy-2H-chromen-2-one is also relatively stable and can be stored for long periods of time. However, one limitation of using 4,7-dimethyl-5-propoxy-2H-chromen-2-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on 4,7-dimethyl-5-propoxy-2H-chromen-2-one. One area of research could be to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another area of research could be to develop more potent analogs of 4,7-dimethyl-5-propoxy-2H-chromen-2-one with improved pharmacological properties. Additionally, there could be further studies on the potential applications of 4,7-dimethyl-5-propoxy-2H-chromen-2-one in the treatment of various diseases, such as neurodegenerative diseases, cancer, and cardiovascular disease.

Scientific Research Applications

4,7-dimethyl-5-propoxy-2H-chromen-2-one has been studied for its potential applications in a variety of scientific research fields, including neurobiology, pharmacology, and medicinal chemistry. In neurobiology, 4,7-dimethyl-5-propoxy-2H-chromen-2-one has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In pharmacology, 4,7-dimethyl-5-propoxy-2H-chromen-2-one has been found to exhibit antioxidant and anti-inflammatory effects and may have potential applications in the treatment of various diseases, such as cancer and cardiovascular disease. In medicinal chemistry, 4,7-dimethyl-5-propoxy-2H-chromen-2-one has been used as a starting material for the synthesis of various analogs with improved pharmacological properties.

properties

IUPAC Name

4,7-dimethyl-5-propoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-5-16-11-6-9(2)7-12-14(11)10(3)8-13(15)17-12/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABCUPGLXABHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC2=C1C(=CC(=O)O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethyl-5-propoxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.